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Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate is a synthetic compound that belongs to the indole family, a significant class of heterocyclic compounds widely found in natural products and pharmaceuticals. This compound features a unique structure characterized by the presence of two chlorine atoms and a methyl group on the indole ring, specifically at positions 4, 5, and 6, respectively. The molecular formula for this compound is C₁₁H₉Cl₂N O₂, with a molecular weight of approximately 258.10 g/mol. Its structural formula indicates potential for diverse chemical reactivity and biological activity owing to its functional groups .
Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions .
Research indicates that indole derivatives, including methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate, exhibit various biological activities. These compounds have been studied for their potential antiviral, anti-inflammatory, and anticancer properties. The specific mechanism of action often involves interaction with multiple molecular targets and pathways in biological systems .
The synthesis of methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate typically involves:
Industrial production may utilize optimized Fischer indole synthesis conditions to enhance yield and purity, possibly incorporating continuous flow reactors for efficiency .
Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate has several applications:
Studies on methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate often focus on its interactions with biological receptors and enzymes. These interactions can influence various biological processes, making it a subject of interest in pharmacological research. The specific binding affinities and mechanisms of action are areas of ongoing investigation .
Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate shares structural similarities with various other indole derivatives. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 5-methoxyindole-2-carboxylate | Methoxy group at position 5 | Exhibits different solubility and reactivity profiles |
| Ethyl 4-chloroindole-2-carboxylate | Chlorine at position 4 | Different chlorine positioning affects reactivity |
| Methyl indole-3-acetate | Acetate group at position 3 | Different functional groups lead to distinct properties |
| Methyl 6-chloroindole-2-carboxylate | Chlorine at position 6 | Alters biological activity compared to methyl derivative |
Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate is unique due to the specific positioning of its chlorine and methyl groups on the indole ring. This structural variation significantly influences its chemical reactivity and biological activity compared to other similar compounds .